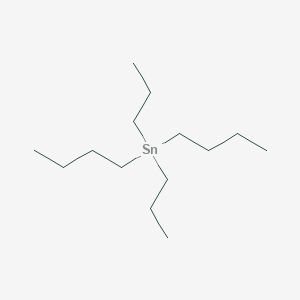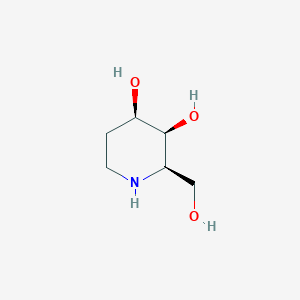
(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-epi-Fagomine is a polyhydroxylated piperidine alkaloid, known for its potent glycosidase inhibitory properties. This compound is structurally related to other iminosugars and has been isolated from various natural sources, including the seeds of Japanese buckwheat (Fagopyrum esculentum) and the seeds of Castanospermum australe . Its unique structure and biological activity make it a compound of significant interest in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
The synthesis of 4-epi-Fagomine involves several steps, starting from carbohydrate building blocks. One of the common synthetic routes includes the transformation of glucal and galactal into 2-deoxyglycolactams . These intermediates are then subjected to reduction and dehydration reactions to functionalize the C1–C2 bond in the iminosugar substrate . The reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride (Super-Hydride®) is a key step in this process . Industrial production methods may involve similar synthetic strategies, optimized for large-scale production.
Analyse Chemischer Reaktionen
4-epi-Fagomine undergoes various chemical reactions, including:
Dehydration: Dehydration of the lactamol hydroxy group to functionalize the C1–C2 bond.
Substitution: The compound can also participate in substitution reactions, depending on the functional groups present.
Common reagents used in these reactions include lithium triethylborohydride (Super-Hydride®) and other reducing agents . The major products formed from these reactions are various iminosugar derivatives, including 2-deoxynojirimycin and nojirimycin .
Wissenschaftliche Forschungsanwendungen
4-epi-Fagomine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-epi-Fagomine involves its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . By binding to the active site of these enzymes, 4-epi-Fagomine prevents the hydrolysis of glycosidic bonds, thereby inhibiting the enzyme’s activity . This inhibition can affect various biological pathways, particularly those involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
4-epi-Fagomine is similar to other iminosugars such as:
Fagomine: Another polyhydroxylated piperidine alkaloid with glycosidase inhibitory properties.
2-deoxynojirimycin: A well-known glycosidase inhibitor used in various therapeutic applications.
Nojirimycin: Another iminosugar with significant biological activity.
What sets 4-epi-Fagomine apart is its unique structural features and its potent glycosidase inhibitory activity . This makes it a valuable compound in drug discovery and medicinal chemistry .
Eigenschaften
CAS-Nummer |
158236-23-8 |
|---|---|
Molekularformel |
C6H13NO3 |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
InChI-Schlüssel |
YZNNBIPIQWYLDM-PBXRRBTRSA-N |
Isomerische SMILES |
C1CN[C@@H]([C@@H]([C@@H]1O)O)CO |
Kanonische SMILES |
C1CNC(C(C1O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
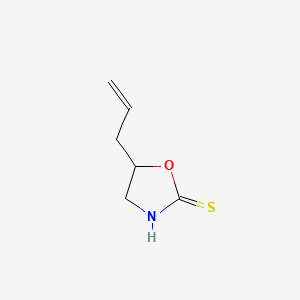
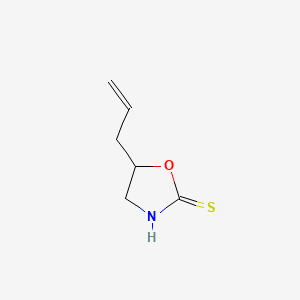
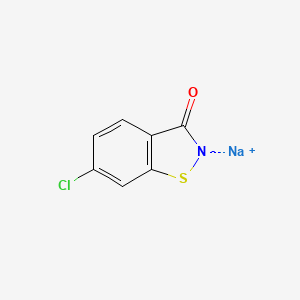
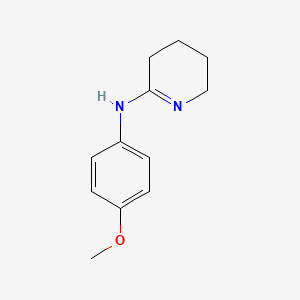
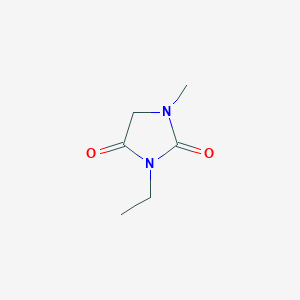
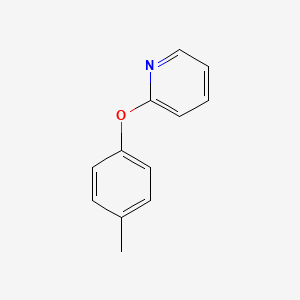
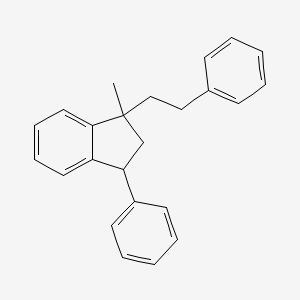

![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
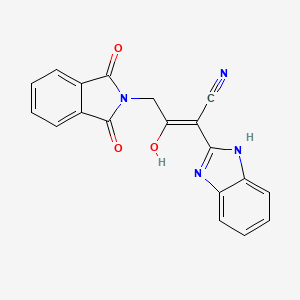
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
